molecular formula C12H17ClN2O B14069012 2-Chloro-3-(piperazin-1-ylmethyl)phenol

2-Chloro-3-(piperazin-1-ylmethyl)phenol

Cat. No.: B14069012
M. Wt: 240.73 g/mol
InChI Key: HEDWOLQOWMSLPZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(piperazin-1-ylmethyl)phenol is a chlorinated phenolic compound featuring a piperazine ring linked via a methyl group to the aromatic core. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of piperazine derivatives in drug design, particularly in targeting receptors and enzymes .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-[(2-chloro-3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17ClN2O/c1-16-11-4-2-3-10(12(11)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

HEDWOLQOWMSLPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-chloro-3-hydroxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(piperazin-1-ylmethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9)
  • Structure : Contains a 3-chlorophenyl group attached to a piperazin-2-one ring.
  • Key Differences : The piperazin-2-one ring introduces a ketone group, reducing basicity compared to the free piperazine in the target compound. This modification likely alters solubility and bioavailability .
  • Activity: Piperazin-2-one derivatives are explored for antipsychotic and antimicrobial applications, but the absence of a phenolic group may limit hydrogen-bonding interactions critical for target engagement .
2-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine
  • Structure: A primary amine substituent on the propane linker distinguishes it from the phenolic hydroxyl group in the target compound.
  • However, the lack of a phenol group may reduce affinity for targets requiring acidic proton interactions .
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one
  • Structure: Features a naphthyl ketone substituent instead of the phenol group.
  • Properties : The conjugated ketone and extended aromatic system enhance lipophilicity (predicted logP >3), which may improve membrane permeability but reduce solubility .

Halogenated Phenolic Compounds

MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)
  • Structure: A cyclic halofuranone with a hydroxyl group.
  • Key Difference : MX undergoes pH-dependent cyclization, forming a highly electrophilic intermediate responsible for its extreme mutagenicity (10× more potent than EMX, its open-ring isomer) .
2-Chloro-3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol (Compound 12)
  • Structure: A chlorophenol linked to a quinazoline scaffold.
  • Activity: This compound, synthesized with an 86% yield, demonstrates the importance of the phenol group in RET kinase inhibition. The quinazoline ring provides planar aromaticity for ATP-binding pocket interactions, while the chlorine enhances steric and electronic effects .

Urea and Thiol Derivatives

1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f)
  • Structure : Incorporates a urea linker and thiazole ring.
  • Synthesis : Yielded 77.7% with a molecular ion peak at m/z 428.2 [M+H]⁺ .
  • Comparison: The urea group introduces hydrogen-bond donor/acceptor capacity, complementing the piperazine’s flexibility.
2-(1-(2-Cyanophenyl)piperazinyl)-3-(2-hydroxyethylthio)-1,4-NQ (Compound 3)
  • Structure: A naphthoquinone (NQ) derivative with a hydroxyethylthio substituent.
  • Synthesis: Synthesized via nucleophilic substitution of a chlorine atom with 2-mercaptoethanol .
  • Relevance: Replacement of chlorine with a thioether group alters redox properties and may influence antitumor activity through quinone-mediated electron transfer .

Comparative Data Table

Compound Name Key Structural Features Biological Activity/Properties Key Differences from Target Compound Reference
2-Chloro-3-(piperazin-1-ylmethyl)phenol Phenol, piperazine, chlorine Potential kinase/receptor modulation Reference compound -
1-(3-Chlorophenyl)piperazin-2-one HCl Piperazin-2-one, 3-chlorophenyl Antipsychotic candidates Ketone reduces basicity
MX (Halofuranone) Cyclic electrophile, hydroxyl Highly mutagenic (DNA alkylation) Cyclization capability
Compound 9f (Urea-thiazole derivative) Urea, thiazole, piperazine Not specified (structural analogue) Increased molecular weight
2-Chloro-3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol Quinazoline, phenol RET kinase inhibition Quinazoline enhances planar binding

Key Research Findings

  • Piperazine Flexibility: The piperazine ring in this compound allows conformational adaptability, critical for binding to diverse biological targets .
  • Role of Phenol Group: The phenolic hydroxyl group enhances hydrogen-bonding interactions, as seen in RET kinase inhibitors, but may limit bioavailability due to acidity .
  • Substituent Effects : Chlorine atoms improve metabolic stability and electronic effects, while larger substituents (e.g., naphthyl in ) increase lipophilicity and steric bulk.

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